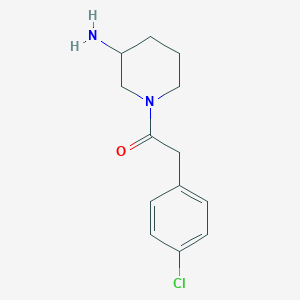

1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one

Description

1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one is a synthetic organic compound featuring a 3-aminopiperidine moiety linked via an ethanone bridge to a 4-chlorophenyl group. The 3-aminopiperidine component is a six-membered nitrogen-containing heterocycle, which is commonly employed in medicinal chemistry due to its ability to modulate pharmacokinetic properties and enhance receptor binding . The 4-chlorophenyl group contributes to lipophilicity and may influence electronic interactions in biological systems.

Properties

IUPAC Name |

1-(3-aminopiperidin-1-yl)-2-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-11-5-3-10(4-6-11)8-13(17)16-7-1-2-12(15)9-16/h3-6,12H,1-2,7-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNOCQSBPIYXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one, also known by its CAS number 1305886-04-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one is CHClNO, with a molecular weight of approximately 252.73 g/mol. The compound features a piperidine ring, an amino group, and a chlorophenyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 252.73 g/mol |

| Purity | Minimum 95% |

Synthesis

The synthesis of 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 3-aminopiperidine under reflux conditions in the presence of a suitable solvent and catalyst. The process can be optimized for higher yields through various synthetic routes including continuous flow synthesis for industrial applications .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance, research indicates that derivatives of piperidine exhibit cytotoxicity against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in tumor growth, suggesting a mechanism that could inhibit cancer cell proliferation .

Case Study:

In a study evaluating the efficacy of piperidine derivatives, 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one demonstrated significant cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This inhibition may enhance cholinergic neurotransmission and provide therapeutic benefits in neurodegenerative disorders .

The biological activity of 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one is attributed to its ability to bind to specific receptors and enzymes:

- Enzyme Inhibition: The compound inhibits AChE and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation.

- Receptor Interaction: Its structural components allow it to modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.

Research Findings

Several studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, indicating that modifications to the piperidine ring can significantly affect biological activity. The presence of the chlorophenyl group enhances lipophilicity and receptor affinity, making it a valuable scaffold for drug development .

Scientific Research Applications

Medicinal Chemistry

1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one is primarily studied for its potential as a pharmaceutical agent. Research indicates that it may possess various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, suggesting its potential use in treating infections, particularly those caused by resistant pathogens. Studies indicate that it may interfere with bacterial cell wall synthesis and disrupt membrane integrity.

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction via caspase pathway activation and modulation of cell cycle regulators.

Organic Synthesis

In organic chemistry, 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : The compound can be oxidized to yield ketones or carboxylic acids.

- Reduction : Reduction reactions can convert the ethanone moiety into alcohols.

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Biological Mechanism of Action

The biological activity of 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one is attributed to its interaction with specific molecular targets, such as receptors and enzymes. This interaction modulates their activity, resulting in various biological effects. For example:

- Targeting Receptors : The compound may bind to neurotransmitter receptors, influencing signaling pathways involved in pain perception or mood regulation.

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one against multiple bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Research on Anticancer Activity

In another study focusing on anticancer properties, researchers evaluated the effects of this compound on human breast cancer cell lines. The findings suggested that treatment with 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Comparison with Similar Compounds

Piperidine-Based Compounds

- 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one (): Replaces the 4-chlorophenyl group with a thiophene ring. The thiophene’s electron-rich nature may alter solubility and metabolic stability compared to the chloro-substituted analog.

Chlorophenyl-Containing Derivatives

- JWH 203 4-Chlorophenyl isomer (): Features a 4-chlorophenyl group attached to an indole-ethanone scaffold. The chlorine’s para position enhances steric and electronic compatibility with hydrophobic binding pockets in cannabinoid receptors, a trait shared with the target compound.

- 1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5j) (): Incorporates a triazole-thioether linker and a fluorinated quinazoline group, enhancing hydrogen-bonding capacity and antibacterial activity compared to simpler ethanone derivatives.

Physicochemical Properties

A comparative analysis of melting points, yields, and spectral data highlights substituent effects:

- Melting Points: The triazole-containing 5j exhibits a higher melting point (152–153°C) than simpler ethanone derivatives, likely due to increased molecular rigidity and intermolecular interactions .

- Yields : Synthesis of 5j achieved 73% yield via multi-step reactions, suggesting moderate efficiency compared to one-pot methodologies (e.g., 52.6% yield for a chalcone derivative in ) .

- HRMS Data : High-resolution mass spectrometry confirms molecular formulas and isotopic patterns, critical for validating synthetic targets .

Preparation Methods

Nucleophilic Addition of 3-Aminopiperidine to Chlorophenyl Ethanone

Step 1: Selection of Starting Materials

The primary amine, 3-aminopiperidine, serves as the nucleophile. The electrophilic partner is typically 1-(4-chlorophenyl)ethan-1-one or an activated derivative such as an acid chloride or aldehyde.Step 2: Reaction Conditions

The nucleophilic addition is performed under controlled conditions, often in an inert atmosphere to prevent oxidation, using solvents like ethanol, methanol, or dichloromethane. Mild heating or reflux may be applied to promote the reaction.Step 3: Formation of the Intermediate

The amino group attacks the carbonyl carbon of the ethanone, forming a tetrahedral intermediate which then undergoes dehydration or rearrangement to yield the desired ketone-linked product.Step 4: Purification

The crude product is purified by recrystallization or chromatographic techniques such as column chromatography to isolate 1-(3-aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one with high purity.

Use of Advanced Techniques: Continuous Flow Reactors

Continuous flow reactors have been employed to optimize the synthesis by providing better control over reaction parameters such as temperature, mixing, and reaction time. This technique enhances yield and reproducibility, especially important for industrial-scale production.

The flow method allows precise addition of reactants and efficient heat transfer, reducing side reactions and improving product purity.

Summary Table of Preparation Methods

| Step | Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic addition of 3-aminopiperidine to 4-chlorophenyl ethanone | 3-Aminopiperidine, 1-(4-chlorophenyl)ethan-1-one | Mild heating, inert atmosphere, organic solvent | Forms intermediate ketone linkage |

| 2 | Dehydration or rearrangement to final product | - | Controlled temperature | Ensures formation of stable ethanone derivative |

| 3 | Purification | Recrystallization or chromatography | Solvent-dependent | High purity isolation |

| 4 | Formulation for biological use | DMSO, PEG300, Tween 80, Corn oil, ddH2O | Sequential solvent addition with mixing | Ensures clear, stable solution for assays |

| 5 | Optional continuous flow synthesis | Same reagents | Flow reactor conditions | Improved yield and reproducibility |

Research Findings and Observations

The nucleophilic addition approach is widely accepted due to its straightforward mechanism and relatively mild conditions, minimizing degradation of sensitive functional groups.

Continuous flow synthesis has demonstrated improved scalability and control, making it favorable for industrial applications.

The presence of the 4-chlorophenyl group influences the reactivity and biological activity, necessitating precise control during synthesis to avoid positional isomers or impurities.

Formulation methods involving sequential solvent addition are critical to maintain compound solubility and bioavailability for in vivo studies.

Q & A

Q. What are the common synthetic routes for 1-(3-aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one, and how are reaction conditions optimized?

The synthesis typically involves coupling 4-chlorophenylacetone derivatives with 3-aminopiperidine under nucleophilic substitution or reductive amination conditions. For example:

- Friedel-Crafts acylation : Reacting 4-chlorobenzoyl chloride with a piperidine derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Reductive amination : Condensing 3-aminopiperidine with 2-(4-chlorophenyl)ethan-1-one under hydrogen gas with a palladium catalyst .

Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature (60–100°C), and stoichiometric ratios to maximize yield (e.g., 73–83% yields reported in analogous syntheses) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Spectroscopic methods :

- ¹H/¹³C NMR : Peaks at δ 2.5–3.5 ppm (piperidine protons) and δ 7.2–7.8 ppm (aromatic protons) confirm backbone structure .

- HRMS : Exact mass matching (e.g., m/z 483.1165 [M+H]⁺) validates molecular formula .

- X-ray crystallography : Single-crystal analysis using SHELXL software refines bond lengths and angles (e.g., C–C bond precision ±0.004 Å) .

Q. What are the standard protocols for purity assessment and analytical characterization?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Melting point analysis : Sharp melting ranges (e.g., 152–153°C) indicate crystalline homogeneity .

- IR spectroscopy : Stretching frequencies (e.g., 1675 cm⁻¹ for ketone C=O) confirm functional groups .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria in piperidine rings) .

- 2D experiments (COSY, HSQC) : Assigns overlapping signals by correlating ¹H-¹³C couplings .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

- Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and test antimicrobial activity .

- Pharmacophore modeling : Identify critical moieties (e.g., piperidine’s amine group) for target binding using molecular docking (e.g., AutoDock Vina) .

- Bioassay correlation : Compare IC₅₀ values against structural variations (e.g., 5j with 4-Cl substitution showed 73% inhibition vs. 5k with 2-Br at 67%) .

Q. How are crystallization conditions optimized for X-ray diffraction studies?

Q. What methodologies address low yields in multi-step syntheses?

- Protection/deprotection : Temporarily mask reactive groups (e.g., Boc-protected amines) to prevent side reactions .

- Flow chemistry : Enhances reproducibility in coupling steps via precise residence time control .

- Catalyst screening : Test Pd/C, Raney Ni, or enzyme catalysts for selective reductions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.